An In-depth Technical Guide on the Physicochemical Properties of (R)-Methyl 4-(1-aminoethyl)benzoate
An In-depth Technical Guide on the Physicochemical Properties of (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating a primary amine, a methyl ester, and a chiral center, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its known physicochemical properties, offering a critical resource for researchers utilizing this compound in their work. While experimental data for some properties of this specific enantiomer are not widely published, this guide also details the standard experimental protocols for their determination.
Chemical Structure and Identification
The chemical structure of (R)-Methyl 4-(1-aminoethyl)benzoate consists of a benzene ring substituted at the 1 and 4 positions with a methyl ester group and a (R)-1-aminoethyl group, respectively. The presence of a stereocenter at the carbon atom adjacent to the amino group is a key feature of this molecule.[1]
| Identifier | Value |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[1][2] |
| CAS Number | 912342-10-0[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[1][2] |
| Molecular Weight | 179.22 g/mol [1][2] |
| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N[1][2] |
| Canonical SMILES | C--INVALID-LINK--N |
Physicochemical Properties
A summary of the available and computed physicochemical data for (R)-Methyl 4-(1-aminoethyl)benzoate is presented below. It is important to note that some of the following data are computed estimates and should be confirmed by experimental analysis for critical applications.
| Property | Value/Information |
| Physical Form | White to Yellow Sticky Oil to Solid or Solid |
| Boiling Point | 281.5 °C at 760 mmHg[3] |
| Melting Point | Not experimentally determined in the reviewed literature. |
| Solubility | Not experimentally determined in the reviewed literature. The related achiral compound, methyl 4-aminobenzoate, is soluble in alcohol and ether, and slightly soluble in water.[4] |
| pKa | Not experimentally determined in the reviewed literature. |
| LogP (Computed) | 1.6 (XLogP3)[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. Due to the para-substitution pattern, two distinct doublets would be expected.
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Methine Proton (-CH(NH₂)-): A quartet in the aliphatic region, coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet in the aliphatic region, coupled to the methine proton.
-
Ester Methyl Protons (-OCH₃): A singlet in the aliphatic region.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
-
Methine Carbon (-CH(NH₂)-): A signal in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
-
Ester Methyl Carbon (-OCH₃): A signal in the aliphatic region.
Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.22).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups, such as the ester methyl group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the C-C bond adjacent to the amino group.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of (R)-Methyl 4-(1-aminoethyl)benzoate.
Melting Point Determination
The melting point is determined by packing a small amount of the finely powdered solid into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination
Qualitative solubility is determined by adding a small, pre-weighed amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated, and the sample is classified as soluble, partially soluble, or insoluble based on visual observation. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, often by HPLC or UV-Vis spectroscopy.
pKa Determination
The pKa of the primary amine can be determined by potentiometric titration. A solution of (R)-Methyl 4-(1-aminoethyl)benzoate in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
NMR Spectroscopic Analysis
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard internal reference, such as tetramethylsilane (TMS), is often added. The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
Mass Spectrometric Analysis
A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and may fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. This provides the molecular weight and information about the compound's fragmentation pattern.
